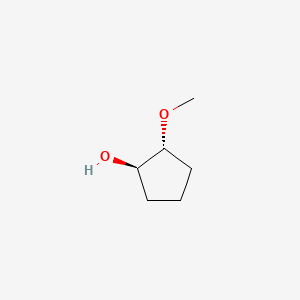

(1R,2R)-2-methoxycyclopentan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

7429-45-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methoxycyclopentan-1-ol |

InChI |

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |

InChI Key |

YVXLDOASGKIXII-UHFFFAOYSA-N |

SMILES |

COC1CCCC1O |

Canonical SMILES |

COC1CCCC1O |

Other CAS No. |

13051-91-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of (1R,2R)-2-methoxycyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chiral compound (1R,2R)-2-methoxycyclopentan-1-ol and its related stereoisomers. Due to the specificity of the requested stereoisomer, this document consolidates both experimentally determined data for closely related isomers and computationally predicted data for the broader chemical structure.

Chemical Identity and Structure

(1R,2R)-2-methoxycyclopentan-1-ol is a substituted cyclopentane derivative characterized by a hydroxyl group and a methoxy group in a specific trans configuration on a five-membered ring.

-

IUPAC Name: (1R,2R)-2-methoxycyclopentan-1-ol

-

Molecular Formula: C₆H₁₂O₂

-

CAS Number: 73453-62-0 (for the specific (1R,2R)-isomer)

-

General CAS Number: 7429-45-0, 13051-91-7 (for stereoisomeric mixtures or other specific isomers like the cis-form)[1]

Physical and Chemical Properties

The following table summarizes the available quantitative data for 2-methoxycyclopentan-1-ol. It is important to note that experimental data has been reported for the cis-isomer, which serves as a valuable reference point for the physical characteristics of this molecular structure. Computed properties are provided for the general structure.

| Property | Value | Data Type | Reference / Source |

| Molecular Weight | 116.16 g/mol | Computed | PubChem |

| Boiling Point | 181.3 °C at 760 mmHg | Experimental | Guidechem (for cis-isomer)[2] |

| Density | 1.01 g/cm³ | Experimental | Guidechem (for cis-isomer)[2] |

| Refractive Index | 1.455 | Experimental | Guidechem (for cis-isomer)[2] |

| Flash Point | 71.2 °C | Experimental | Guidechem (for cis-isomer)[2] |

| Exact Mass | 116.083729621 Da | Computed | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 1 | Computed | PubChem[1] |

Logical Workflow for Compound Characterization

The physical properties detailed above are typically determined after the synthesis and purification of a chemical compound. The following diagram illustrates a standard workflow for the characterization of a new chemical entity.

Experimental Protocols

While specific experimental protocols for (1R,2R)-2-methoxycyclopentan-1-ol are not available in the public literature, the following sections describe the standard methodologies used to determine the key physical properties listed above.

Determination of Boiling Point

The boiling point of a liquid is determined at a specific atmospheric pressure, typically at 760 mmHg (1 atm).

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

-

Methodology (Distillation Method):

-

The purified liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated gradually.

-

The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a steady temperature is maintained throughout the distillation of the bulk material. This steady temperature is recorded as the boiling point.

-

The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a pressure correction is applied using a nomograph.

-

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured at a specified temperature (e.g., 20°C or 25°C).

-

Apparatus: A pycnometer (a glass flask with a precise and known volume) and an analytical balance.

-

Methodology:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is allowed to equilibrate to a constant, known temperature in a water bath.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index value is read from the instrument's scale. The temperature at which the measurement is made is also recorded, often as a subscript to the symbol nD (e.g., nD²⁰).

-

References

An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (1R,2R)-2-methoxycyclopentan-1-ol, a substituted cyclopentanol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

Chemical Structure and Properties

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C₆H₁₂O₂. The structure consists of a five-membered cyclopentane ring substituted with a hydroxyl group (-OH) and a methoxy group (-OCH₃) on adjacent carbon atoms. The "(1R,2R)" designation in its name specifies the absolute configuration of the two stereocenters, indicating a trans relationship between the hydroxyl and methoxy groups.

The fundamental properties of 2-methoxycyclopentan-1-ol, based on computational models, are summarized in the table below. It is important to note that experimental values may vary.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| XLogP3-AA | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 116.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

Stereochemistry

The stereochemistry of 2-methoxycyclopentan-1-ol is a critical aspect of its chemical identity and potential biological activity. The cyclopentane ring has two stereogenic centers at positions 1 and 2, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and have a trans configuration, where the hydroxyl and methoxy groups are on opposite sides of the cyclopentane ring. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers and possess a cis configuration, with both substituents on the same side of the ring.

The specific spatial arrangement of the functional groups in (1R,2R)-2-methoxycyclopentan-1-ol is crucial for its interaction with other chiral molecules, such as enzymes and receptors, which is a key consideration in drug development.

Below is a diagram illustrating the chemical structure of (1R,2R)-2-methoxycyclopentan-1-ol, highlighting the stereochemistry at the chiral centers.

Caption: Chemical structure of (1R,2R)-2-methoxycyclopentan-1-ol.

Synthesis and Characterization

One potential synthetic approach involves the stereoselective dihydroxylation of a suitable cyclopentene precursor, followed by selective methylation of one of the hydroxyl groups. The stereochemistry of the final product would be controlled by the choice of the dihydroxylation reagent and any chiral auxiliaries used.

A plausible, though not experimentally verified, synthetic workflow is outlined below:

Caption: A potential synthetic workflow for (1R,2R)-2-methoxycyclopentan-1-ol.

Experimental Protocols:

Detailed experimental protocols for the synthesis of related compounds, such as (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, have been reported and may serve as a starting point for developing a synthesis for the target molecule. For instance, a reported procedure for the synthesis of a tetrol involves the following steps:

-

Reaction Setup: p-Toluenesulfonic acid (PTSA) and hydrogen peroxide (H₂O₂) are added to a closed-vessel reactor.

-

Addition of Substrate: After dissolution of the catalyst, 1,4-cyclohexadiene is added.

-

Reaction Conditions: The mixture is stirred vigorously for 21 hours at 50 °C.[2]

Characterization of the final product would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing information about the stereochemistry through the analysis of coupling constants. While specific NMR data for (1R,2R)-2-methoxycyclopentan-1-ol is not available, data for the analogous compound trans-2-methylcyclopentan-1-ol can provide an indication of the expected chemical shifts and splitting patterns.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of the absolute stereochemistry and detailed information on bond lengths and angles.

Applications in Drug Development and Research

Substituted cyclopentane rings are common structural motifs in a variety of biologically active molecules and natural products. The specific stereochemistry of (1R,2R)-2-methoxycyclopentan-1-ol makes it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The defined spatial arrangement of the hydroxyl and methoxy groups can be exploited to control the stereochemical outcome of subsequent reactions or to serve as a key recognition element for biological targets.

The development of efficient and stereoselective synthetic routes to compounds like (1R,2R)-2-methoxycyclopentan-1-ol is therefore of significant interest to the pharmaceutical and chemical industries.

Conclusion

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral molecule with a well-defined three-dimensional structure. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural features and stereochemistry make it a potentially important intermediate in stereoselective synthesis. Further research into its synthesis and characterization is warranted to fully explore its potential in drug discovery and development. Professionals in the field are encouraged to utilize analogous procedures and advanced analytical techniques to further investigate this compound.

References

Technical Guide: Synthesis and Purification of (1R,2R)-2-methoxycyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the chiral molecule (1R,2R)-2-methoxycyclopentan-1-ol. This compound serves as a valuable building block in the development of various pharmaceutical agents and fine chemicals. This guide details a robust synthetic pathway, purification protocols, and analytical methods for characterization.

Synthesis of (1R,2R)-2-methoxycyclopentan-1-ol

The synthesis of (1R,2R)-2-methoxycyclopentan-1-ol is achieved through a two-step process commencing with the enantioselective dihydroxylation of cyclopentene to yield the chiral precursor, (1R,2R)-cyclopentane-1,2-diol. This is followed by a selective mono-methylation to afford the target compound.

Step 1: Synthesis of (1R,2R)-cyclopentane-1,2-diol

The key to this synthesis is establishing the correct stereochemistry in the diol intermediate. The Sharpless asymmetric dihydroxylation is a reliable and highly enantioselective method for this transformation. Using the commercially available AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, cyclopentene is converted to (1R,2R)-cyclopentane-1,2-diol with high enantiomeric excess.[1][2][3]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclopentene

-

Materials:

-

Cyclopentene

-

AD-mix-β[3]

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Silica gel for flash chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol and water (1:1) is prepared.

-

AD-mix-β is added to the solvent mixture and stirred at room temperature until two clear phases form.[4]

-

The mixture is cooled to 0°C in an ice bath.

-

Cyclopentene (1.0 equivalent) is added to the cooled reaction mixture.

-

The reaction is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite.

-

The mixture is stirred for an additional hour at room temperature.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure (1R,2R)-cyclopentane-1,2-diol.

-

Logical Relationship: Synthesis of the Chiral Diol Intermediate

Caption: Enantioselective synthesis of the chiral diol intermediate.

Step 2: Selective Mono-methylation of (1R,2R)-cyclopentane-1,2-diol

The selective methylation of one hydroxyl group in the presence of another is a critical step. A highly effective method for the mono-methylation of symmetrical diols with retention of stereochemistry utilizes silver(I) oxide and methyl iodide. This method is known for its high selectivity, minimizing the formation of the di-methylated byproduct.

Experimental Protocol: Selective Mono-methylation

-

Materials:

-

(1R,2R)-cyclopentane-1,2-diol

-

Silver(I) oxide (Ag₂O)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

-

-

Procedure:

-

To a solution of (1R,2R)-cyclopentane-1,2-diol (1.0 equivalent) in anhydrous DMF, silver(I) oxide (1.5 equivalents) is added.

-

Methyl iodide (1.1 equivalents) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature and protected from light. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts, and the filter cake is washed with dichloromethane.

-

The combined filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (1R,2R)-2-methoxycyclopentan-1-ol.

-

Experimental Workflow: Synthesis of (1R,2R)-2-methoxycyclopentan-1-ol

Caption: Workflow for the synthesis of the target compound.

Purification

Purification of the final product is crucial to remove any unreacted starting material, the di-methylated byproduct, and other impurities. Flash column chromatography is the recommended method.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

A silica gel column is packed using the chosen eluent.

-

The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure desired product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified (1R,2R)-2-methoxycyclopentan-1-ol.[5]

-

Data Presentation

Table 1: Summary of Synthetic Steps and Typical Yields

| Step | Reaction | Key Reagents | Starting Material | Product | Typical Yield (%) |

| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, OsO₄ (cat.) | Cyclopentene | (1R,2R)-cyclopentane-1,2-diol | 85-95% |

| 2 | Selective Mono-methylation | Ag₂O, CH₃I | (1R,2R)-cyclopentane-1,2-diol | (1R,2R)-2-methoxycyclopentan-1-ol | 70-85% |

Characterization

The structure and purity of the synthesized (1R,2R)-2-methoxycyclopentan-1-ol should be confirmed by spectroscopic methods and chiral analysis.

Spectroscopic Data

Table 2: Predicted NMR Data for (1R,2R)-2-methoxycyclopentan-1-ol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 - 4.0 | m | H-1 (CHOH) |

| ¹H | ~3.4 - 3.6 | m | H-2 (CHOCH₃) |

| ¹H | ~3.3 | s | -OCH₃ |

| ¹H | ~1.5 - 2.0 | m | Cyclopentyl protons |

| ¹³C | ~78 - 82 | CH | C-1 (CHOH) |

| ¹³C | ~85 - 89 | CH | C-2 (CHOCH₃) |

| ¹³C | ~56 - 58 | CH₃ | -OCH₃ |

| ¹³C | ~20 - 35 | CH₂ | Cyclopentyl carbons |

Note: These are predicted values and actual experimental values may vary.

Chiral Analysis

The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC).

Experimental Protocol: Chiral GC Analysis

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., CYCLOSIL-B), is required for the separation of enantiomers.[7][8][9][10][11]

-

Carrier Gas: Hydrogen or Helium.[10]

-

Injector and Detector: Standard split/splitless injector and flame ionization detector (FID).

-

Temperature Program: An optimized temperature program will be necessary to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C).[7]

-

Procedure:

-

A dilute solution of the purified product in a suitable solvent (e.g., dichloromethane) is prepared.

-

The sample is injected into the chiral GC system.

-

The retention times of the enantiomers are recorded.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

-

Signaling Pathway: Analytical Workflow for Product Characterization

Caption: Analytical workflow for product characterization.

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of (1R,2R)-2-methoxycyclopentan-1-ol. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. AD-mix - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. orgsyn.org [orgsyn.org]

- 6. trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.sk [hplc.sk]

- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (1R,2R)-2-methoxycyclopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (1R,2R)-2-methoxycyclopentan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data with illustrative experimental data from closely related analogs to offer a thorough analytical profile. This guide is intended to assist researchers in identifying and characterizing this compound and similar structures.

Data Presentation

The following tables summarize the predicted and analogous experimental spectroscopic data for (1R,2R)-2-methoxycyclopentan-1-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data for (1R,2R)-2-methoxycyclopentan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-1 (CHOH) |

| ~3.4 - 3.6 | m | 1H | H-2 (CHOCH₃) |

| 3.35 | s | 3H | -OCH₃ |

| ~2.5 (variable) | br s | 1H | -OH |

| ~1.5 - 2.0 | m | 6H | Cyclopentyl-H |

Note: Predicted data is based on standard chemical shift values and splitting patterns for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (1R,2R)-2-methoxycyclopentan-1-ol

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~85 - 90 | CH | C-2 (CHOCH₃) |

| ~75 - 80 | CH | C-1 (CHOH) |

| ~57 - 59 | CH₃ | -OCH₃ |

| ~30 - 35 | CH₂ | Cyclopentyl-C |

| ~20 - 25 | CH₂ | Cyclopentyl-C |

Note: Predicted data is based on typical chemical shifts for substituted cyclopentane rings.

Table 3: Illustrative Infrared (IR) Spectroscopy Data for an Analogous Compound, trans-2-methoxycyclohexanol

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2930, 2860 | Strong | C-H stretch (sp³) |

| ~1100 | Strong | C-O stretch |

Note: This data is for a closely related analog and serves to illustrate the expected vibrational modes.

Table 4: Predicted Mass Spectrometry (MS) Data for (1R,2R)-2-methoxycyclopentan-1-ol

| m/z | Relative Intensity (%) | Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 98 | Moderate | [M - H₂O]⁺ |

| 85 | High | [M - OCH₃]⁺ |

| 71 | High | [M - CH₃OH - H]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

Note: Predicted fragmentation patterns are based on typical cleavage pathways for cyclic ethers and alcohols.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of (1R,2R)-2-methoxycyclopentan-1-ol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (0-220 ppm) is used, with a longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

(1R,2R)-2-methoxycyclopentan-1-ol CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthetic considerations for (1R,2R)-2-methoxycyclopentan-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

The physical and chemical properties of 2-methoxycyclopentan-1-ol have been computed and are summarized in the table below. It is important to note that these properties are generally calculated for the molecule without specifying a particular stereoisomer and are therefore representative of the compound class.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[2] |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | 0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 116.083729621 Da | PubChem[2] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific enantioselective synthesis of (1R,2R)-2-methoxycyclopentan-1-ol are not extensively documented in publicly available literature. However, general synthetic strategies for related substituted cyclopentanols can be adapted. A plausible approach involves the stereoselective reduction of a corresponding ketone or the opening of an epoxide.

Hypothetical Experimental Protocol: Enantioselective Reduction

A potential synthetic route could involve the asymmetric reduction of 2-methoxycyclopentanone. This method would require a chiral reducing agent to selectively produce the (1R,2R) enantiomer.

Materials:

-

2-methoxycyclopentanone

-

Chiral reducing agent (e.g., a borane complex with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the chiral reducing agent in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C) with a dry ice/acetone bath.

-

Slowly add a solution of 2-methoxycyclopentanone in anhydrous THF to the cooled reducing agent solution.

-

Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (1R,2R)-2-methoxycyclopentan-1-ol.

Note: The specific conditions, including reaction times, temperatures, and purification methods, would require optimization for this particular substrate.

Applications in Research and Drug Development

While specific biological activities for (1R,2R)-2-methoxycyclopentan-1-ol are not well-documented, substituted cyclopentane and cyclopentanol moieties are present in a variety of biologically active molecules[3][4]. These cyclic structures can serve as rigid scaffolds in drug design to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. The stereochemistry of these molecules is often crucial for their biological function.

Given its structure as a chiral 1,2-disubstituted cyclopentanol, (1R,2R)-2-methoxycyclopentan-1-ol could potentially serve as a chiral building block in the synthesis of more complex molecules with therapeutic potential.

Visualizations

Logical Workflow for a Potential Synthesis

As specific signaling pathway involvement is not documented, the following diagram illustrates a logical workflow for a plausible synthetic approach to a trans-1,2-disubstituted cyclopentanol, which is relevant to the target compound.

Caption: A potential synthetic workflow for (1R,2R)-2-methoxycyclopentan-1-ol.

This guide provides a summary of the currently available information on (1R,2R)-2-methoxycyclopentan-1-ol. Further research is needed to fully characterize its properties, develop specific synthetic protocols, and explore its potential biological activities.

References

An In-depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound belonging to the family of substituted cyclopentanols. Its stereochemically defined structure makes it a potentially valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals and complex natural products. This technical guide provides a comprehensive overview of the compound's properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications. While a definitive historical account of its initial discovery is not prominent in the scientific literature, its synthesis can be logically inferred from the development of stereoselective synthetic methodologies.

Introduction

Substituted cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules. The precise spatial arrangement of substituents on these five-membered rings is often critical for their biological function. (1R,2R)-2-methoxycyclopentan-1-ol, with its trans configuration of the hydroxyl and methoxy groups, presents a specific and valuable stereochemical arrangement. The presence of both a hydroxyl and a methoxy group offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex chiral molecules.

Physicochemical and Spectroscopic Data

Quantitative data for (1R,2R)-2-methoxycyclopentan-1-ol and its related stereoisomers are summarized below. This information is crucial for its identification, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| IUPAC Name | (1R,2R)-2-methoxycyclopentan-1-ol | |

| Synonyms | trans-2-methoxycyclopentanol | [2] |

| CAS Number | Not available for the specific (1R,2R) isomer; Racemate: 7429-45-0 | [2] |

| Appearance | Expected to be a liquid | |

| Boiling Point | Not readily available for the specific isomer | |

| Density | Not readily available for the specific isomer | |

| Solubility | Expected to be soluble in common organic solvents | |

| ¹H NMR Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. | |

| ¹³C NMR Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. | |

| Mass Spectrometry | Data not specifically reported for the (1R,2R) isomer in searches. | |

| Infrared Spectroscopy | Data not specifically reported for the (1R,2R) isomer in searches. |

Historical Context and Plausible Synthesis

A definitive publication detailing the first synthesis of (1R,2R)-2-methoxycyclopentan-1-ol could not be identified in a comprehensive search of the scientific literature. However, a logical and widely practiced method for the synthesis of trans-2-alkoxy alcohols is the acid-catalyzed ring-opening of the corresponding epoxide with an alcohol. In this case, the key starting material would be cyclopentene oxide.

The historical development of this compound can be postulated in two key stages:

-

Synthesis of the Racemic Mixture: The synthesis of racemic trans-2-methoxycyclopentan-1-ol was likely achieved early on through the straightforward reaction of cyclopentene oxide with methanol in the presence of an acid catalyst.[3] This non-stereoselective approach would yield a mixture of the (1R,2R) and (1S,2S) enantiomers.

-

Stereoselective Synthesis: The preparation of enantiomerically pure (1R,2R)-2-methoxycyclopentan-1-ol would have become feasible with the advent of asymmetric synthesis techniques. This could be achieved through two primary strategies:

-

Kinetic Resolution: Resolution of the racemic mixture of trans-2-methoxycyclopentan-1-ol, for example, through enzymatic acylation.

-

Asymmetric Epoxidation: The use of a chiral catalyst to perform an enantioselective epoxidation of cyclopentene to yield (1R,2S)-cyclopentene oxide, followed by regioselective ring-opening with methanol.

-

Proposed Experimental Protocol: Synthesis of Racemic trans-2-Methoxycyclopentan-1-ol

This protocol describes a general procedure for the synthesis of the racemic mixture of trans-2-methoxycyclopentan-1-ol via the methanolysis of cyclopentene oxide.

Materials:

-

Cyclopentene oxide (1.0 eq)

-

Anhydrous methanol (a large excess, serving as both reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.01 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask containing anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclopentene oxide to the stirred methanolic acid solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Remove the majority of the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure trans-2-methoxycyclopentan-1-ol.

Expected Outcome: This procedure is expected to yield the trans isomer as the major product due to the Sₙ2-like backside attack of methanol on the protonated epoxide.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow for obtaining (1R,2R)-2-methoxycyclopentan-1-ol.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activity or involvement of (1R,2R)-2-methoxycyclopentan-1-ol in any signaling pathways. Its primary value is currently recognized as a chiral building block for the synthesis of other molecules that may possess biological activity. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.

Potential Applications

The primary application of (1R,2R)-2-methoxycyclopentan-1-ol lies in its utility as a chiral intermediate in asymmetric synthesis. Potential areas of application include:

-

Pharmaceutical Synthesis: As a precursor to more complex chiral molecules with potential therapeutic value. The specific stereochemistry can be crucial for the efficacy and safety of a drug.

-

Natural Product Synthesis: Many natural products contain substituted cyclopentane rings. This compound could serve as a key starting material for the total synthesis of such molecules.

-

Chiral Ligands and Catalysts: The hydroxyl group can be functionalized to create novel chiral ligands for asymmetric catalysis.

Conclusion

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral molecule with significant potential as a building block in stereoselective synthesis. While its specific discovery and history are not well-documented, its preparation can be readily achieved through established synthetic methodologies, such as the methanolysis of cyclopentene oxide, followed by techniques for enantiomeric resolution. The availability of this and other stereochemically defined cyclopentane derivatives is essential for advancing the fields of medicinal chemistry and natural product synthesis. Further investigation into the potential biological activities of this compound and its derivatives may open up new avenues for drug discovery.

References

An In-depth Technical Guide to the Chirality and Optical Rotation of (1R,2R)-2-methoxycyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in Cyclopentane Derivatives

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are called enantiomers. (1R,2R)-2-methoxycyclopentan-1-ol is a chiral molecule due to the presence of two stereocenters at the C1 and C2 positions of the cyclopentane ring. The "1R, 2R" designation specifies the absolute configuration at these stereocenters according to the Cahn-Ingold-Prelog priority rules. The trans relationship between the hydroxyl and methoxy groups is a key structural feature. The presence of these stereocenters is the origin of the compound's expected optical activity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methoxycyclopentan-1-ol is provided in the table below. Note that experimentally determined optical rotation data for the (1R,2R)-enantiomer is not currently available in published literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | (1R,2R)-2-methoxycyclopentan-1-ol | |

| CAS Number | 13051-91-7 (unspecified stereochemistry) | PubChem[1] |

| Optical Rotation ([α]D) | Not Reported |

Principles of Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property and is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the D-line of sodium at 589 nm).

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the sample in g/mL.

The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction of rotation. It is important to note that the R/S designation of a stereocenter does not directly correlate with the sign of the optical rotation.

Experimental Determination of Optical Rotation

The following section details a general experimental protocol for the measurement of optical rotation, which would be applicable to (1R,2R)-2-methoxycyclopentan-1-ol.

Instrumentation

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (1 dm or other calibrated length)

-

Analytical balance

-

Volumetric flasks

-

Syringes and needles

Reagents and Solvents

-

Enantiomerically pure sample of (1R,2R)-2-methoxycyclopentan-1-ol

-

High-purity solvent (e.g., chloroform, methanol, or ethanol). The choice of solvent is critical as it can influence the measured optical rotation.

Protocol

-

Sample Preparation:

-

Accurately weigh a precise amount of the (1R,2R)-2-methoxycyclopentan-1-ol sample.

-

Dissolve the sample in a known volume of the chosen high-purity solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure the sample is completely dissolved.

-

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions.

-

Fill the polarimeter cell with the pure solvent (blank) and take a reading. This value should be subtracted from the sample reading.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and allow the temperature to stabilize.

-

Measure the optical rotation of the sample. Repeat the measurement several times to ensure accuracy and calculate the average observed rotation (α).

-

-

Calculation of Specific Rotation:

-

Use the formula [α]Tλ = α / (l × c) to calculate the specific rotation.

-

Report the specific rotation along with the temperature, wavelength, concentration, and solvent used.

-

Logical Workflow for Synthesis and Chiral Analysis

The synthesis and confirmation of the stereochemical purity of (1R,2R)-2-methoxycyclopentan-1-ol is a prerequisite for measuring its optical rotation. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the enantioselective synthesis and subsequent chiral analysis of (1R,2R)-2-methoxycyclopentan-1-ol.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the chirality and optical rotation of (1R,2R)-2-methoxycyclopentan-1-ol. While a specific value for its optical rotation is not documented in readily accessible literature, the principles and experimental protocols outlined here offer a clear path for researchers to obtain this crucial data. The stereochemical purity of cyclopentane derivatives is of paramount importance in the development of new therapeutics, and a thorough characterization of their chiroptical properties is an essential step in this process. Future experimental work is required to establish the definitive optical rotation of this compound and further elucidate its potential applications.

References

(1R,2R)-2-methoxycyclopentan-1-ol solubility in different solvents

An In-depth Technical Guide to the Solubility of (1R,2R)-2-methoxycyclopentan-1-ol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a detailed overview of the solubility profile of (1R,2R)-2-methoxycyclopentan-1-ol, outlines experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Introduction

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a methoxy group on adjacent carbons in a trans configuration. Its molecular structure, containing both polar (hydroxyl and ether) and nonpolar (cyclopentyl ring) moieties, suggests a nuanced solubility profile across different solvent classes. The presence of a hydroxyl group allows for hydrogen bond donation, while both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.[1] The overall solubility will be dictated by the interplay of these functional groups with the nonpolar hydrocarbon backbone.

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for (1R,2R)-2-methoxycyclopentan-1-ol. Therefore, this guide provides a qualitative assessment of its expected solubility based on general principles of chemical interactions.[2][3] Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise solubility in solvents of interest.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like".[3] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the structure of (1R,2R)-2-methoxycyclopentan-1-ol, a qualitative prediction of its solubility in various common laboratory solvents is summarized in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxyl group can form strong hydrogen bonds with protic solvents. However, the nonpolar cyclopentane ring and the methoxy group may limit miscibility, especially in water. Shorter-chain alcohols are expected to be good solvents.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can accept hydrogen bonds from the hydroxyl group and have dipole-dipole interactions with the ether group. The overall polarity is compatible with the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar cyclopentane ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility. Diethyl ether may show moderate solubility due to its ability to accept a hydrogen bond. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed procedure for determining the solubility of (1R,2R)-2-methoxycyclopentan-1-ol.

1. Materials and Equipment:

-

(1R,2R)-2-methoxycyclopentan-1-ol (solid or liquid)

-

Selected solvents of interest

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)

2. Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of standard solutions of (1R,2R)-2-methoxycyclopentan-1-ol of known concentrations in the chosen solvent to create a calibration curve for the analytical instrument.

-

-

Equilibration:

-

Add an excess amount of (1R,2R)-2-methoxycyclopentan-1-ol to a vial containing a known volume of the solvent. The excess solid/liquid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 24 hours) to allow the undissolved solute to settle.[5]

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[5]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the pre-calibrated analytical instrument to determine the concentration of (1R,2R)-2-methoxycyclopentan-1-ol.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

-

Replicates:

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[5]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This guide provides a foundational understanding of the solubility of (1R,2R)-2-methoxycyclopentan-1-ol and a practical framework for its experimental determination. The provided protocol and workflow visualization are intended to support researchers in obtaining accurate and reliable solubility data, which is essential for the advancement of their scientific endeavors.

References

- 1. 2-Methoxycyclopentan-1-ol | C6H12O2 | CID 139020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.ws [chem.ws]

- 4. enamine.net [enamine.net]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Stability and Storage of (1R,2R)-2-methoxycyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound with potential applications as a synthetic intermediate in the pharmaceutical industry. As with any chemical entity intended for use in drug development, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy, and safety. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of (1R,2R)-2-methoxycyclopentan-1-ol, recommended storage conditions, and detailed methodologies for its stability assessment. While specific experimental stability data for this exact stereoisomer is not extensively available in public literature, this guide extrapolates from data on analogous compounds and established principles of chemical stability.

Physicochemical Properties

A summary of the computed physicochemical properties for 2-methoxycyclopentan-1-ol, which includes the (1R,2R) stereoisomer, is presented below. These properties can influence the compound's stability and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| XLogP3-AA | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 116.083729621 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Stability Profile and Potential Degradation Pathways

Based on the functional groups present (a secondary alcohol and a methyl ether on a cyclopentane ring), (1R,2R)-2-methoxycyclopentan-1-ol is susceptible to degradation under several conditions. The primary degradation pathways are likely to be oxidation and reactions under strongly acidic or basic conditions.

1. Oxidative Degradation: The secondary alcohol is prone to oxidation, which would yield the corresponding ketone, (1R,2R)-2-methoxycyclopentan-1-one. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.

2. Acid/Base Catalyzed Degradation: Under strongly acidic conditions, the ether linkage may be susceptible to cleavage. Protonation of the methoxy group followed by nucleophilic attack (e.g., by water or other nucleophiles present) could lead to the formation of cyclopentane-1,2-diol and methanol. Under strongly basic conditions, while less likely to cause ether cleavage, the alcohol functionality can be deprotonated, potentially leading to other reactions if reactive species are present.

3. Thermal Degradation: At elevated temperatures, dehydration of the alcohol could occur, leading to the formation of methoxycyclopentene isomers. The specific isomer(s) formed would depend on the reaction conditions.

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Forced Degradation and Stability Analysis.

Recommended Storage and Handling

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down the rate of potential degradation reactions. Some suppliers of the (1S,2S) enantiomer recommend storage at 0-8°C. |

| Light | Protect from light. Store in amber vials or in the dark. | Light can provide the activation energy for photo-degradation and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |

| Container | Use well-sealed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container materials. |

| Handling | Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if necessary.[2] | Minimizes the introduction of moisture and air, and the physical stress of phase changes. |

General handling precautions for laboratory chemicals should be observed. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment.[3]

Experimental Protocols for Stability Testing

To establish a comprehensive stability profile for (1R,2R)-2-methoxycyclopentan-1-ol, a series of experiments should be conducted. The following protocols are based on general guidelines for forced degradation and stability-indicating method development.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.

-

Column Selection: A chiral stationary phase (CSP) is required to separate the enantiomers and any diastereomeric impurities. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for this class of compounds.

-

Mobile Phase Screening:

-

Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[4] The ratio can be adjusted to optimize resolution and retention time.

-

Reversed Phase: While less common for this type of chiral separation, a mobile phase of acetonitrile or methanol with water or a buffer can be explored.

-

Additives: For acidic or basic impurities, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase may improve peak shape and resolution.[4]

-

-

Detection: UV detection is typically suitable. The wavelength should be selected to provide adequate response for the parent compound and potential degradants. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of (1R,2R)-2-methoxycyclopentan-1-ol in a suitable solvent (e.g., the HPLC mobile phase or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature for a defined period.

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or higher) for a defined period.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

-

Mass Balance: The total amount of the drug and its degradation products should be assessed to ensure that all significant degradants are detected.

The following diagram illustrates the typical workflow for developing a stability-indicating HPLC method.

Caption: HPLC Method Development and Validation Workflow.

Conclusion

While direct, published stability data for (1R,2R)-2-methoxycyclopentan-1-ol is scarce, a robust understanding of its potential stability can be inferred from its chemical structure and the behavior of analogous compounds. The primary risks to its stability are likely oxidation of the alcohol and acid-catalyzed cleavage of the ether. To ensure the integrity of this compound, it is crucial to store it at refrigerated temperatures, protected from light and air. For any application in drug development, a comprehensive stability study, including the development of a validated stability-indicating analytical method and forced degradation studies, is essential. The protocols and workflows outlined in this guide provide a solid framework for researchers and scientists to undertake such an evaluation.

References

An In-depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of analogs of (1R,2R)-2-methoxycyclopentan-1-ol. While specific data for (1R,2R)-2-methoxycyclopentan-1-ol is limited, this document focuses on two prominent classes of its structural analogs that have shown significant therapeutic potential: cyclopentane-based neuraminidase inhibitors for the treatment of influenza and cyclopentane-based muraymycin analogs as antibacterial agents targeting MraY.

Cyclopentane-Based Neuraminidase Inhibitors

A novel series of cyclopentane derivatives has been identified as potent and selective inhibitors of influenza virus neuraminidase.[1] These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, exhibit promising antiviral activity against a range of influenza A and B virus strains.[1] The cyclopentane ring serves as a scaffold for substituents that interact with the four binding pockets of the neuraminidase active site.[2]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of these cyclopentane-based neuraminidase inhibitors has been quantified through the determination of their 50% effective concentrations (EC50) in cell culture.[1]

| Compound | Virus Strain | EC50 (µM) |

| RWJ-270201 | A/Texas/36/91 (H1N1) | ≤1.5 |

| A/Bayern/07/95 (H1N1) | ≤1.5 | |

| H3N2 strains (12) | <0.3 | |

| H5N1 strains (2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1827 | A/Texas/36/91 (H1N1) | ≤1.5 |

| A/Bayern/07/95 (H1N1) | ≤1.5 | |

| H3N2 strains (12) | <0.3 | |

| H5N1 strains (2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1898 | A/Texas/36/91 (H1N1) | ≤1.5 |

| A/Bayern/07/95 (H1N1) | ≤1.5 | |

| H3N2 strains (12) | <0.3 | |

| H5N1 strains (2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1923 | A/Texas/36/91 (H1N1) | ≤1.5 |

| A/Bayern/07/95 (H1N1) | ≤1.5 | |

| H3N2 strains (12) | <0.3 | |

| H5N1 strains (2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| Data sourced from Smee et al., 2001.[1] |

Mechanism of Action: Inhibition of Viral Neuraminidase

The primary mechanism of action of these cyclopentane analogs is the inhibition of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[3][4] By blocking the active site of neuraminidase, these inhibitors prevent viral progeny from detaching and spreading to other cells, thus halting the progression of the infection.[3][5]

Caption: Influenza Virus Life Cycle and the Role of Neuraminidase Inhibitors.

Experimental Protocols

A key synthetic step for preparing these analogs involves a (3+2) cycloaddition reaction. For instance, the synthesis of a potent inhibitor was achieved through the cycloaddition of 2-ethylbutyronitrile oxide to methyl (1S,4R)-4[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate.[2] This approach allows for the stereoselective introduction of substituents on the cyclopentane ring.[2]

General Procedure Outline:

-

Starting Material: A chiral cyclopentene derivative, such as methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate, is often used as the starting scaffold.

-

Protection: The amino group is typically protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

(3+2) Cycloaddition: The protected cyclopentene undergoes a cycloaddition reaction with a nitrile oxide to introduce key side chains.

-

Further Functionalization: The resulting cycloadduct is then further modified through a series of reactions, including reduction, hydrolysis, and introduction of other functional groups like guanidino or acetamido moieties, to yield the final active inhibitor.[2]

The inhibitory activity of the cyclopentane analogs against viral neuraminidase is commonly assessed using a fluorescence-based assay.[6][7]

Protocol Overview:

-

Reagents:

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the fluorogenic substrate.

-

Assay buffer (e.g., MES buffer with CaCl2).

-

Test compounds (cyclopentane analogs) at various concentrations.

-

Influenza virus sample containing neuraminidase.

-

-

Procedure:

-

Diluted test compounds are pre-incubated with the virus sample in a 96-well plate.

-

MUNANA solution is added to initiate the enzymatic reaction.

-

The plate is incubated at 37°C.

-

The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer.

-

-

Data Analysis:

-

The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[7]

-

Cyclopentane-Based Muraymycin Analogs

Analogs of the natural product muraymycin, where the ribose core is replaced with a cyclopentane ring, have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY.[8][9] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[10][11]

Quantitative Data: MraY Inhibition

The inhibitory potency of these cyclopentane-based muraymycin analogs is determined by their 50% inhibitory concentration (IC50) against MraY.

| Compound | Target | IC50 (µM) |

| JH-MR-23 (analog 20) | MraY from Aquifex aeolicus | 75 ± 9 |

| JH-MR-21 (analog 10) | MraY from Aquifex aeolicus | 340 ± 42 |

| JH-MR-22 (analog 11) | MraY from Aquifex aeolicus | 500 ± 69 |

| Data sourced from Hong et al., 2021.[8] |

Structure-activity relationship (SAR) studies suggest that a lipophilic side chain is crucial for potent MraY inhibition.[8][9]

Mechanism of Action: Inhibition of MraY

MraY, a phospho-MurNAc-pentapeptide translocase, catalyzes the first membrane-bound step in peptidoglycan synthesis: the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[10][11] By inhibiting MraY, the cyclopentane-based muraymycin analogs block the formation of Lipid I, thereby disrupting the entire peptidoglycan synthesis pathway and leading to bacterial cell death.[10]

Caption: Bacterial Peptidoglycan Synthesis Pathway and the Site of MraY Inhibition.

Experimental Protocols

The synthesis of these analogs often involves a multi-step sequence, with a key step being the diastereoselective installation of the 1,2-syn-amino alcohol group.[8][9]

General Procedure Outline for JH-MR-23 (analog 20):

-

Intermediate Synthesis: Preparation of a key cyclopentane intermediate with appropriate protecting groups.

-

Aldol Reaction: A diastereoselective isocyanoacetate aldol reaction is employed to install the 1,2-syn-amino alcohol moiety.[8]

-

Glycosylation: The resulting alcohol is glycosylated with a suitable uracil donor.

-

Side Chain Installation: The lipophilic side chain is introduced via reductive amination.

-

Deprotection: Global deprotection of the protecting groups yields the final muraymycin analog.[8]

The inhibitory activity against MraY can be determined using a fluorescence-based assay or a UMP-Glo™ glycosyltransferase assay.[8][12]

UMP-Glo™ Assay Protocol Overview:

-

Reagents:

-

UDP-MurNAc-pentapeptide (substrate).

-

Undecaprenyl phosphate (C55-P) (lipid carrier).

-

Purified MraY enzyme.

-

Test compounds (cyclopentane analogs) at various concentrations.

-

UMP-Glo™ reagent.

-

-

Procedure:

-

The reaction is initiated by adding the MraY enzyme to a mixture of the substrates and the test compound in a microplate.

-

After incubation, the UMP-Glo™ reagent is added, which detects the amount of UMP produced.

-

-

Data Analysis:

-

The luminescence signal is measured, which is proportional to the UMP concentration.

-

The IC50 value is determined by plotting the inhibitor concentration against the percentage of MraY inhibition.[13]

-

Conclusion

Analogs of (1R,2R)-2-methoxycyclopentan-1-ol, particularly those with a cyclopentane core, have emerged as promising scaffolds in drug discovery. The development of cyclopentane-based neuraminidase inhibitors and MraY inhibitors highlights the versatility of this structural motif. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these and other cyclopentane derivatives as novel therapeutic agents. Future work may focus on expanding the structure-activity relationship studies to improve potency and selectivity, as well as optimizing the pharmacokinetic properties of these promising compounds.

References

- 1. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

Methodological & Application

Application Note: (1R,2R)-2-methoxycyclopentan-1-ol as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Status: Extensive literature searches did not yield specific examples of (1R,2R)-2-methoxycyclopentan-1-ol being employed as a chiral auxiliary in asymmetric synthesis. The following application note is based on the principles of chiral auxiliary design and the documented use of structurally related cyclopentane derivatives, particularly amino alcohol-based auxiliaries. The protocols and data presented are hypothetical and intended to serve as a guide for potential future investigation into the utility of this compound.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters in prochiral substrates. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the desired product.

(1R,2R)-2-methoxycyclopentan-1-ol possesses key structural features that suggest its potential as a chiral auxiliary. The rigid cyclopentane backbone restricts conformational freedom, which can enhance facial discrimination of the prochiral center. The vicinal hydroxyl and methoxy groups offer potential coordination sites for metal-based reagents, which can further enforce a specific transition state geometry and improve stereoselectivity. This application note explores the theoretical application of (1R,2R)-2-methoxycyclopentan-1-ol as a chiral auxiliary in asymmetric alkylation and aldol reactions.

Theoretical Applications and Mechanism of Stereocontrol

The proposed mechanism for stereocontrol using (1R,2R)-2-methoxycyclopentan-1-ol relies on the formation of a rigid, chelated intermediate. After attachment of the auxiliary to a carboxylic acid derivative (e.g., forming an ester), deprotonation would lead to a metal enolate. The metal cation (e.g., Li⁺, Na⁺, or Mg²⁺) is expected to chelate to both the enolate oxygen and the methoxy group of the auxiliary. This chelation, combined with the steric hindrance from the cyclopentyl ring, would block one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.

Proposed Signaling Pathway for Asymmetric Alkylation

Caption: Proposed workflow for asymmetric alkylation using (1R,2R)-2-methoxycyclopentan-1-ol.

Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for other chiral auxiliaries and are provided as a starting point for experimentation.

Protocol 3.1: Attachment of the Chiral Auxiliary

Objective: To synthesize the chiral ester from a prochiral carboxylic acid and (1R,2R)-2-methoxycyclopentan-1-ol.

Materials:

-

Prochiral carboxylic acid (1.0 eq)

-

(1R,2R)-2-methoxycyclopentan-1-ol (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the prochiral carboxylic acid, (1R,2R)-2-methoxycyclopentan-1-ol, and DMAP in DCM at 0 °C.

-

Add a solution of DCC in DCM dropwise to the mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Protocol 3.2: Asymmetric Alkylation

Objective: To perform a diastereoselective alkylation of the chiral ester.

Materials:

-

Chiral ester (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the chiral ester in anhydrous THF and cool to -78 °C.

-

Add LDA dropwise and stir for 30 minutes to form the lithium enolate.

-

Add the alkyl halide dropwise and stir at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Protocol 3.3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the chiral carboxylic acid.

Materials:

-

Alkylated chiral ester (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the chiral carboxylic acid with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous Na₂SO₄ and concentrate.

-

Purify the chiral carboxylic acid as needed.